N-(2-Isopropoxybenzyl)-1-propanamine
Overview
Description
“N-(2-Isopropoxybenzyl)-2-butanamine” is a biochemical used for proteomics research . Its molecular formula is C14H23NO, and it has a molecular weight of 221.34 .
Molecular Structure Analysis
The molecular structure of “N-(2-Isopropoxybenzyl)-2-butanamine” consists of 14 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom .Physical and Chemical Properties Analysis
“N-(2-Isopropoxybenzyl)-2-butanamine” has a molecular weight of 221.34 g/mol . Other physical and chemical properties are not specified in the sources I found.Scientific Research Applications
Synthesis and Functionalization
- Bulky Alkylaminophenol Chelates: Aminophenols, including compounds like N-(2-Isopropoxybenzyl)-1-propanamine, are significant in coordination chemistry. Their structural and electronic character and the potential for bioactivation are notable. The synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines is a challenge, but recent studies describe successful methods, highlighting their potential for further functionalization (Olesiejuk et al., 2018).
Analysis and Detection Methods
- Analytical Methods for Isomers: Research has developed methods to distinguish compounds like this compound from their isomers. Techniques like liquid chromatography and mass spectrometry are crucial for identifying these compounds, which are often structurally similar to controlled substances (Deruiter et al., 1990).
- Detection in Biological Samples: Techniques using molecular-imprinted polymer-based sorbents have been applied to detect trace amounts of similar compounds in biological samples like urine. This method enhances sensitivity and specificity, crucial for forensic and clinical toxicology (Bykov et al., 2017).
Potential Pharmacological Properties
- Receptor Interaction Profiles: N-2-methoxybenzyl derivatives of phenethylamines, structurally related to this compound, have been studied for their interaction with various receptors. These studies help understand their potential pharmacological effects, which could range from hallucinogenic to stimulant properties (Rickli et al., 2015).
Chemical Characterization
- Spectroscopic and Crystallographic Characterization: Substitution reactions of compounds similar to this compound have been explored, leading to the synthesis of fully substituted derivatives. These compounds have been characterized using techniques like mass spectrometry, infrared spectroscopy, and X-ray crystallography, providing in-depth insights into their chemical structure (Elmas, 2017).
Mechanism of Action
Target of Action
The primary target of N-(2-Isopropoxybenzyl)-1-propanamine is the Translocator Protein (TSPO, 18 kDa), which is an evolutionary, well-preserved, and tryptophan-rich 169-amino-acid protein . This mitochondrial protein is implicated in an extensive range of cellular activities, including steroid synthesis, cholesterol transport, apoptosis, mitochondrial respiration, and cell proliferation .
Biochemical Pathways
The Translocator Protein (TSPO) is involved in various biochemical pathways. It is primarily found on the contact sites between the outer and inner mitochondrial membranes of steroid-synthesizing cells . The upregulation of TSPO is well documented in diverse disease conditions including neuroinflammation, cancer, brain injury, and inflammation in peripheral organs .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the Translocator Protein (TSPO). The modulation of TSPO can influence various cellular activities, including steroid synthesis, cholesterol transport, apoptosis, mitochondrial respiration, and cell proliferation .
Biochemical Analysis
Biochemical Properties
N-(2-Isopropoxybenzyl)-1-propanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with translocator protein (TSPO), a mitochondrial membrane protein involved in cholesterol transport, apoptosis, and cell proliferation . The nature of these interactions includes binding to the TSPO, which can influence its activity and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with TSPO can lead to changes in mitochondrial function, which in turn affects cellular energy production and apoptosis . Additionally, it may impact the expression of genes involved in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules such as TSPO. This binding can result in the activation or inhibition of TSPO’s functions, leading to changes in cellular processes. For instance, the binding of this compound to TSPO can modulate mitochondrial membrane permeability and influence the release of apoptotic factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact changes significantly at certain dosage levels. It is crucial to determine the optimal dosage to maximize its benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by enzymes involved in the breakdown of amines, leading to the production of metabolites that can further influence cellular processes . Understanding these metabolic pathways is essential for determining the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This can affect its localization and accumulation within specific tissues . The compound’s distribution pattern can influence its effectiveness and potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its interaction with TSPO suggests that it may localize to the mitochondria, where it can influence mitochondrial function and cellular energy production .
Properties
IUPAC Name |
N-[(2-propan-2-yloxyphenyl)methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-9-14-10-12-7-5-6-8-13(12)15-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOUSEKDBOXFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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